- 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with OxoneJournal of the American Chemical Society, 2009, 131(1), 251-262,
Cas no 932-01-4 (4,4-dimethylcyclohexan-1-ol)

4,4-dimethylcyclohexan-1-ol structure
상품 이름:4,4-dimethylcyclohexan-1-ol
4,4-dimethylcyclohexan-1-ol 화학적 및 물리적 성질
이름 및 식별자
-
- 4,4-Dimethylcyclohexanol
- 4,4-Dimethylcyclohexan-1-ol
- Cyclohexanol, 4,4-dimethyl-
- 4,4-dimethyl-cyclohexanol
- Cyclohexanol,4,4-dimethyl-
- 4,4-dimethyl-1-cyclohexanol
- VUQOIZPFYIVUKD-UHFFFAOYSA-N
- SY047599
- EN002271
- 4,4-Dimethylcyclohexan-1-ol, AldrichCPR
- ST2410874
- AB0027725
- W9592
- 932D014
- A844474
- J-
- 4,4-Dimethylcyclohexanol (ACI)
- GS-4181
- J-514021
- DTXSID70239320
- Cyclohexanol, dimethyl-
- EN300-141606
- AKOS006227678
- 932-01-4
- DB-008360
- SCHEMBL43449
- CS-W019410
- 4 pound not4-Dimethylcyclohexanol
- MFCD00101954
- DB-243440
- 4,4-dimethylcyclohexan-1-ol
-
- MDL: MFCD00101954
- 인치: 1S/C8H16O/c1-8(2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3
- InChIKey: VUQOIZPFYIVUKD-UHFFFAOYSA-N
- 미소: OC1CCC(C)(C)CC1
계산된 속성
- 정밀분자량: 128.12
- 동위원소 질량: 128.12
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 1
- 중원자 수량: 9
- 회전 가능한 화학 키 수량: 0
- 복잡도: 86.7
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 20.2
- 소수점 매개변수 계산 참조값(XlogP): 2
실험적 성질
- 밀도: 0.9250
- 융해점: 28 °C
- 비등점: 186.05°C
- 플래시 포인트: 66.6°C
- 굴절률: 1.4613
- PSA: 20.23000
- LogP: 1.94750
4,4-dimethylcyclohexan-1-ol 보안 정보
- 피해 선언: H302-H315-H319-H335
- 위험 범주 코드: 36
- 보안 지침: 26
-
위험물 표지:
- 저장 조건:Sealed in dry,2-8°C
4,4-dimethylcyclohexan-1-ol 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR22877-25g |
4,4-Dimethylcyclohexan-1-ol |
932-01-4 | 98% | 25g |
£535.00 | 2025-02-19 | |
abcr | AB224048-1 g |
4,4-Dimethylcyclohexan-1-ol, 95%; . |
932-01-4 | 95% | 1g |
€106.60 | 2023-01-26 | |
Enamine | EN300-141606-2.5g |
4,4-dimethylcyclohexan-1-ol |
932-01-4 | 95% | 2.5g |
$57.0 | 2023-06-08 | |
Chemenu | CM102545-10g |
Cyclohexanol,4,4-dimethyl- |
932-01-4 | 97% | 10g |
$271 | 2024-07-19 | |
Cooke Chemical | BD3304045-250mg |
4,4-Dimethylcyclohexanol |
932-01-4 | 97% | 250mg |
RMB 90.40 | 2025-02-21 | |
Cooke Chemical | BD3304045-5g |
4,4-Dimethylcyclohexanol |
932-01-4 | 97% | 5g |
RMB 732.00 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | GR442-25g |
4,4-dimethylcyclohexan-1-ol |
932-01-4 | 97% | 25g |
4422CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | GR442-10g |
4,4-dimethylcyclohexan-1-ol |
932-01-4 | 97% | 10g |
2128CNY | 2021-05-08 | |
Chemenu | CM102545-10g |
Cyclohexanol,4,4-dimethyl- |
932-01-4 | 97% | 10g |
$243 | 2021-06-15 | |
eNovation Chemicals LLC | D518320-25g |
4,4-DiMethylcyclohexanol |
932-01-4 | 97% | 25g |
$1265 | 2024-05-24 |
4,4-dimethylcyclohexan-1-ol 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt
참조
합성회로 2
합성회로 3
반응 조건
참조
- Palladium II catalyzed decomposition of cyclic hydroperoxides: a new and simple way to α,β-unsaturated aldehydesNouveau Journal de Chimie, 1979, 3(5), 311-20,
합성회로 4
반응 조건
1.1 Reagents: Ceric ammonium nitrate Catalysts: (OC-6-43)-[Octahydro-1,4-dimethyl-7-[(2-pyridinyl-κN)methyl]-1H-1,4,7-triazonine… Solvents: Acetonitrile , Water ; 30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
참조
- Iron-Catalyzed C-H Hydroxylation and Olefin cis-Dihydroxylation Using a Single-Electron Oxidant and Water as the Oxygen-Atom SourceChemistry - A European Journal, 2012, 18(42), 13269-13273,
합성회로 5
반응 조건
참조
- The contribution of charge to affinity at functional (M3) muscarinic receptors in guinea pig ileum assessed from the effects of the carbon analog of 4-DAMP methiodideBritish Journal of Pharmacology, 1992, 106(4), 819-22,
합성회로 6
합성회로 7
반응 조건
참조
- The influence of lithium complexing agents on the regioselectivity of reductions of substituted 2-cyclohexenones by lithium aluminum hydride and lithium borohydrideTetrahedron, 1980, 36(13), 1937-42,
합성회로 8
반응 조건
1.1 Reagents: Peracetic acid Catalysts: stereoisomer of Bis(1,1,1-trifluoromethanesulfonato-κO)[rel-(3R,9R)-3,6,9-trimet… Solvents: Acetonitrile ; -35 °C
1.2 -35 °C
1.2 -35 °C
참조
- Trapping a Highly Reactive Nonheme Iron Intermediate That Oxygenates Strong C-H Bonds with StereoretentionJournal of the American Chemical Society, 2015, 137(50), 15833-15842,
합성회로 9
반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: Iron (thymine-1-acetic acid complex) Solvents: Acetonitrile ; 10 h, 60 °C
참조
- From DNA to catalysis: a thymine-acetate ligated non-heme iron(III) catalyst for oxidative activation of aliphatic C-H bondsChemical Communications (Cambridge, 2016, 52(10), 2043-2046,
합성회로 10
반응 조건
1.1 Catalysts: Alcohol dehydrogenase
참조
- Enzymic "in vitro" reduction of ketones. VII. Reduction rates and stereochemistry of the HLAD catalyzed reduction of 2-alkylcyclohexanones, dimethylcyclohexanones, cycloalkanones and bicycloalkanonesBulletin des Societes Chimiques Belges, 1980, 89(5), 389-98,
합성회로 11
반응 조건
참조
- Preparation of quinolinylmethyl- or naphthalenemethylpiperidinecarboxylic acid derivatives as S1P modulating agents, World Intellectual Property Organization, , ,
합성회로 12
반응 조건
참조
- The effect of nonbonded interactions on the regioselectivity of cyclization of the 5-hexenyl radicalJournal of the Chemical Society, 1979, (11), 1535-9,
합성회로 13
반응 조건
1.1 Reagents: Sodium borohydride Catalysts: Cobalt chloride (CoCl2) Solvents: Water
참조
- Reductions of α,β-unsaturated ketones by NaBH4 or NaBH4 + CoCl2: selectivity control by water or by aqueous micellar solutionsEuropean Journal of Organic Chemistry, 2000, (9), 1793-1797,
합성회로 14
반응 조건
1.1 Reagents: Triethylborane , Tributylstannane , Oxygen Solvents: Benzene , Tetrahydrofuran ; 96 h, rt
1.2 Reagents: Sodium carbonate Catalysts: Water Solvents: Methanol ; overnight, reflux
1.2 Reagents: Sodium carbonate Catalysts: Water Solvents: Methanol ; overnight, reflux
참조
- A free radical method for reduction of cyclohexanones-preferential formation of equatorial alcoholsSynthetic Communications, 2003, 33(11), 1951-1961,
합성회로 15
반응 조건
참조
- Steric effects on the dissociation constants of acyclic, mono- and bicyclic carboxylic acidsHelvetica Chimica Acta, 1977, 60(2), 482-94,
4,4-dimethylcyclohexan-1-ol Raw materials
- 4,4-dimethylcyclohex-2-en-1-one
- SPIRO[4H-3,1-BENZOXASELENIN-2,1'-CYCLOHEXAN]-4-ONE, 4',4'-DIMETHYL-
- 4,4-dimethylcyclohexan-1-one
4,4-dimethylcyclohexan-1-ol Preparation Products
4,4-dimethylcyclohexan-1-ol 관련 문헌
-
1. Substituent effects in saturated systems. Complex formation between carbonitriles and iodine monochlorideG. E. Hawkes,J. H. P. Utley J. Chem. Soc. Perkin Trans. 2 1973 128
-
2. A regioselective and stereospecific synthesis of allylsilanes from secondary allylic alcohol derivativesIan Fleming,Dick Higgins,Nicholas J. Lawrence,Andrew P. Thomas J. Chem. Soc. Perkin Trans. 1 1992 3331
-
3. 203. Studies in the polyene series. Part XLI. A new isomerisation product from citralH. B. Henbest,B. L. Shaw,George Woods J. Chem. Soc. 1952 1154
932-01-4 (4,4-dimethylcyclohexan-1-ol) 관련 제품
- 589-91-3(4-methylcyclohexan-1-ol)
- 116-02-9(3,3,5-Trimethylcyclohexanol)
- 4534-74-1(trans-4-Ethylcyclohexanol)
- 98-52-2(4-tert-butylcyclohexan-1-ol)
- 16844-71-6(Epifriedelanol)
- 20601-38-1(4,4'-Bicyclohexanol)
- 80-04-6(4,4'-(Propane-2,2-diyl)dicyclohexanol)
- 707-37-9(3,5-Dimethyl-1-adamantanol)
- 52204-65-6(4-Propylcyclohexanol)
- 80-97-7(5a-Cholestan-3b-ol)
추천 공급업체
Amadis Chemical Company Limited
(CAS:932-01-4)4,4-dimethylcyclohexan-1-ol

순결:99%
재다:25g
가격 ($):371.0